molecular formula C7H9NO2S B1592273 3-Amino-3-(3-thienyl)propanoic acid CAS No. 94333-62-7

3-Amino-3-(3-thienyl)propanoic acid

Cat. No.: B1592273
CAS No.: 94333-62-7
M. Wt: 171.22 g/mol
InChI Key: ONZXUIFNJXTVDZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-thienyl)propanoic acid is an organic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . This compound is characterized by the presence of an amino group (-NH₂) and a thienyl group (a sulfur-containing five-membered ring) attached to a propanoic acid backbone. It is a derivative of beta-alanine, where the beta position is substituted with a thienyl group.

Preparation Methods

The synthesis of 3-Amino-3-(3-thienyl)propanoic acid can be achieved through several methods:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-thienyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the thienyl group provides aromaticity and potential for pi-stacking interactions. These properties enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(3-thienyl)propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377434
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94333-62-7, 3310-99-4
Record name β-Amino-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94333-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(3-thienyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To methyl 3-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-3-yl)propanoate (E45) was added 6 N HCl, and the solution was refluxed for 4 hours. The solvents were evaporated to give 3-amino-2-(thiophen-3-yl)propanoic acid (E46).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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